Cas no 22871-58-5 (2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid)

2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid is a triiodinated benzoic acid derivative with applications in medical imaging and contrast agent formulations. Its high iodine content ensures excellent radiopacity, making it suitable for X-ray and computed tomography (CT) imaging. The hydroxyethylcarbamoyl and amino functional groups enhance solubility in aqueous media, improving biocompatibility and reducing viscosity in contrast solutions. The compound’s stability under physiological conditions minimizes decomposition risks during diagnostic procedures. Its well-defined structure allows for precise formulation control, ensuring consistent performance in radiographic applications. This compound is particularly valued for its balance of radiodensity, solubility, and safety profile in diagnostic imaging.
2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid structure
22871-58-5 structure
Product Name:2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid
CAS No:22871-58-5
MF:C10H9I3N2O4
MW:601.902879476547
MDL:MFCD09032980
CID:88386
PubChem ID:19777538
Update Time:2025-06-08

2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid
    • Ioxilan Related Compound A
    • 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid
    • 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
    • 5-AMINO-N-(2-HYDROXYETHYL)-2,4,6-TRIIODOISOPHTHALAMIC ACID
    • 5-Amino-2,4,6-triiodo-3-[N-(2-hydroxyethyl)aminocarbonyl]benzoic acid
    • 5-amino-2,4,6-triiodoisophthalic acid (2-hydroxy-ethyl) monoamide
    • AG-E-65949
    • AK-77696
    • ANW-60950
    • Benzoicacid, 3-amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-
    • CTK1A1859
    • KB-234600
    • 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid
    • C10H9I3N2O4
    • P2DB4YR43F
    • UNII-P2DB4YR43F
    • NS00003775
    • 22871-58-5
    • FT-0733297
    • BENZOIC ACID, 3-AMINO-5-(((2-HYDROXYETHYL)AMINO)CARBONYL)-2,4,6-TRIIODO-
    • IOXILAN RELATED COMPOUND A (100 MG) (5-AMINO-2,4,6-TRIIODO-3 N-(2-HYDROXYETHYL)CARBA-MOYL BENZOIC ACID)
    • 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid
    • DTXSID50599818
    • 3-amino-5-(2-hydroxyethylamino)carbonyl-2,4,6-triiodobenzoic acid
    • Ioxaglic acid impurity A
    • WGLWRCXOMJLZME-UHFFFAOYSA-N
    • ISOPHTHALAMIC ACID, 5-AMINO-N-(2-HYDROXYETHYL)-2,4,6-TRIIODO-
    • 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodo-benzoic acid
    • EC 607-173-7
    • SCHEMBL8911310
    • AKOS015964911
    • IOXAGLIC ACID IMPURITY A [EP IMPURITY]
    • 5-AMINO-2,4,6-TRIIODO-(N-.BETA.-HYDROXYETHYL)ISOPHTHALIC ACID MONOAMIDE
    • 3-amino-5-(2-hydroxyethylcarbamoyl)-2, 4, 6-triiodobenzoic acid
    • IOXAGLIC ACID IMPURITY A (EP IMPURITY)
    • DTXCID60550576
    • Benzoic acid, 3-amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-
    • 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic Acid
    • 3-amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodo-benzoic acid
    • 5-Amino-2,4,6-triiodo-(N-beta-hydroxyethyl)isophthalic Acid Monoamide
    • MDL: MFCD09032980
    • Inchi: 1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19)
    • InChI Key: WGLWRCXOMJLZME-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)O)=C(C(=C(C=1C(NCCO)=O)I)N)I

Computed Properties

  • Exact Mass: 601.77000
  • Monoisotopic Mass: 601.7696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 2.677
  • Boiling Point: 520.5°C at 760 mmHg
  • Flash Point: 268.6°C
  • Refractive Index: 1.798
  • PSA: 112.65000
  • LogP: 2.47500

2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Pricemore >>

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2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:22871-58-5)5-氨基-N-(2-羟基乙基)-2,4,6-三碘间甲酰苯甲酸
Order Number:LE26635635
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid

Introduction to 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid (CAS No. 22871-58-5)

2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid, identified by its CAS number 22871-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of iodinated benzoic acid derivatives, which are known for their unique structural and functional properties. The presence of multiple iodine atoms at the 2, 4, and 6 positions of the benzene ring, combined with the N-hydroxyethylcarbamoyl and amino substituents at the 3 and 5 positions respectively, endows this molecule with distinct reactivity and potential biological activity.

The structural features of 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid make it a versatile intermediate in the synthesis of more complex molecules. The iodine atoms serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in medicinal chemistry to construct biaryl structures. Additionally, the N-hydroxyethylcarbamoyl group introduces a hydroxyl moiety that can participate in hydrogen bonding interactions, while the amino group at the 5-position provides a site for salt formation or further derivatization.

In recent years, there has been growing interest in iodinated aromatic compounds due to their applications in imaging agents, contrast media, and as probes in biochemical assays. The high electron-withdrawing nature of the iodine atoms enhances the lipophilicity of the molecule, making it suitable for membrane interactions or cellular uptake studies. Furthermore, the benzoic acid core is a common pharmacophore found in many bioactive compounds, including antibiotics and anti-inflammatory agents.

One of the most compelling aspects of 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid is its potential role in drug discovery and development. The combination of structural complexity and functional diversity allows researchers to explore novel therapeutic avenues. For instance, studies have suggested that iodinated benzoic acid derivatives may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or by acting as inhibitors of certain enzymes. The N-hydroxyethylcarbamoyl moiety could also be exploited to enhance solubility or bioavailability of drug candidates.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid for biological activity. Molecular docking simulations can predict how this molecule might interact with target proteins or enzymes, providing insights into its potential pharmacological effects. Such computational approaches are particularly valuable in high-throughput screening programs aimed at identifying lead compounds for further optimization.

The synthesis of 2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple iodine atoms requires careful control to avoid unwanted side reactions such as polyiodination or decomposition. However, modern synthetic techniques have improved yields and purity levels significantly. For example, palladium-catalyzed cross-coupling reactions can be used to introduce iodine atoms selectively at specific positions on the benzene ring. Additionally, protecting group strategies can be employed to safeguard reactive sites during multi-step syntheses.

In conclusion,2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid (CAS No. 22871-58-5) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel bioactive molecules with applications ranging from antimicrobial agents to imaging contrast agents. As our understanding of molecular interactions continues to evolve,2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid is likely to play an increasingly important role in drug discovery and development efforts worldwide.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:22871-58-5)5-氨基-N-(2-羟基乙基)-2,4,6-三碘间甲酰苯甲酸
LE26635635
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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